Methyl 2-fluoro-6-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C₉H₆F₄O₂. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to interact with various biological targets .
Mode of Action
The trifluoromethyl group in organic compounds is known to significantly impact the chemical reactivity and biological activity .
Pharmacokinetics
It is noted that similar compounds exhibit high gi absorption and have certain lipophilicity , which could impact their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-fluoro-6-(trifluoromethyl)benzoate. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-6-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 2-fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-fluoro-6-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Methyl 2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 2-(trifluoromethyl)benzoate: Similar structure but lacks the fluorine atom on the benzene ring.
Uniqueness
Methyl 2-fluoro-6-(trifluoromethyl)benzoate is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications .
Properties
IUPAC Name |
methyl 2-fluoro-6-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVLJBSHMOBDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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